2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine
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Overview
Description
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with appropriate reagents. One common method involves the reduction of ethyl 2-(thiazol-4-yl)acetate using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction is quenched with saturated sodium bicarbonate and the product is extracted with DCM, followed by washing with brine and drying over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine involves its interaction with biological targets. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazol-4-ethylamine: Known for its trypanocidal activity.
1-(1,3-Thiazol-2-yl)ethan-1-one: Used in various synthetic applications.
2-Acetylthiazole: Commonly used as a flavoring agent and in chemical synthesis.
Uniqueness
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is unique due to its specific ethoxy and amine functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-ethoxy-2-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-2-10-7(3-8)6-4-11-5-9-6/h4-5,7H,2-3,8H2,1H3 |
InChI Key |
AFCZMDVYKKHIPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CSC=N1 |
Origin of Product |
United States |
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